molecular formula C9H13N5 B12521908 2-(5,6,7,8-Tetrahydroquinoxalin-2-yl)guanidine

2-(5,6,7,8-Tetrahydroquinoxalin-2-yl)guanidine

Cat. No.: B12521908
M. Wt: 191.23 g/mol
InChI Key: IJKMBMJUQLLNQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5,6,7,8-Tetrahydroquinoxalin-2-yl)guanidine is a compound that belongs to the class of guanidines. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various biological and chemical applications

Preparation Methods

Chemical Reactions Analysis

2-(5,6,7,8-Tetrahydroquinoxalin-2-yl)guanidine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can lead to the formation of tetrahydroquinoxaline derivatives .

Mechanism of Action

The mechanism of action of 2-(5,6,7,8-Tetrahydroquinoxalin-2-yl)guanidine involves its interaction with molecular targets such as enzymes and receptors. It can form hydrogen bonds and electrostatic interactions with these targets, leading to inhibition or activation of their functions . For example, it may inhibit kinase activity by

Properties

Molecular Formula

C9H13N5

Molecular Weight

191.23 g/mol

IUPAC Name

2-(5,6,7,8-tetrahydroquinoxalin-2-yl)guanidine

InChI

InChI=1S/C9H13N5/c10-9(11)14-8-5-12-6-3-1-2-4-7(6)13-8/h5H,1-4H2,(H4,10,11,13,14)

InChI Key

IJKMBMJUQLLNQO-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NC(=CN=C2C1)N=C(N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.